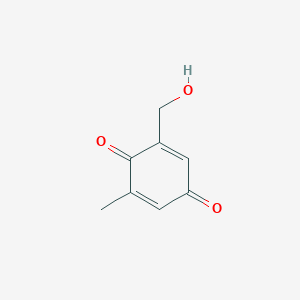

2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione

CAS No.: 51985-02-5

Cat. No.: VC2744001

Molecular Formula: C8H8O3

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51985-02-5 |

|---|---|

| Molecular Formula | C8H8O3 |

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | 2-(hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione |

| Standard InChI | InChI=1S/C8H8O3/c1-5-2-7(10)3-6(4-9)8(5)11/h2-3,9H,4H2,1H3 |

| Standard InChI Key | FBUNUDUGAMKVJC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)C=C(C1=O)CO |

| Canonical SMILES | CC1=CC(=O)C=C(C1=O)CO |

Introduction

Chemical Structure and Properties

Molecular Structure

2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione belongs to the para-benzoquinone family, characterized by a six-membered ring with two carbonyl groups at positions 1 and 4, and double bonds between carbons 2-3 and 5-6. The compound features two key substituents:

-

A methyl group (-CH3) at position 6

-

A hydroxymethyl group (-CH2OH) at position 2

The SMILES notation for this structure is CC1=CC(=O)C=C(CO)C1=O, which represents the connectivity and bonding pattern of the molecule .

Physical Properties

The physical properties of 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione are summarized in the following table:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H8O3 | |

| Molecular Weight | 152.15 g/mol | |

| CAS Number | 51985-02-5 | |

| Storage Recommendation | Cool, dry place | |

| Hazard Classification | Not hazardous material (for transport) |

Identification and Characterization

Chemical Identifiers

For scientific reference and database searching, 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione is associated with several standard identifiers:

Synthesis and Production

Synthetic Routes

-

Oxidation of appropriately substituted hydroquinones or phenols

-

Functionalization of simpler quinones through selective reactions

-

Desymmetrization reactions of cyclohexa-1,4-dienes, as mentioned in search result #5

Applications and Research

Research Context

Research involving cyclohexa-1,4-dienes and their derivatives has applications in natural product synthesis, as mentioned in search result #5, which describes "the use of diastereoselective iodocyclisation reactions for the desymmetrisation of cyclohexa-1,4-dienes, and also details a novel epoxidation-cyclisation transformation" . This suggests that compounds like 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione may have relevance in stereoselective synthesis methodologies.

There is a brief mention in search result #6 of biocatalytic research involving "bio-synthesis of BHMF from HMF using a strain of Burkholderia contaminans NJPI-15". While the direct relevance to our target compound is unclear, it suggests interest in biocatalytic approaches to similar functionalized cyclic structures.

Related Compounds and Structure-Activity Relationships

Structural Analogues

The search results provide information on two structural analogues of 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione:

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | CAS Number |

|---|---|---|---|---|

| 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione | C8H8O3 | 152.15 g/mol | Hydroxymethyl at position 2, methyl at position 6 | 51985-02-5 |

| 2-Methylcyclohexa-2,5-diene-1,4-dione | C7H6O2 | 122.12 g/mol | Methyl at position 2 | 553-97-9 |

| 2-Ethyl-6-methylcyclohexa-2,5-diene-1,4-dione | C9H10O2 | 150.17 g/mol | Ethyl at position 2, methyl at position 6 | 109848-40-0 |

This comparative analysis highlights how subtle modifications to the substituents on the quinone core structure affect molecular properties such as weight, polarity, and potentially reactivity and biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume